2-(benzyloxy)-3-methoxybenzaldehyde oxime
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Overview
Description
2-(benzyloxy)-3-methoxybenzaldehyde oxime is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.10519334 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
- Reduction and Oxidation Reactions: The reduction of aldehyde groups in derivatives similar to 2-(benzyloxy)-3-methoxybenzaldehyde leads to the formation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. This process highlights its role in synthesizing sterically hindered catechols and benzoquinones, offering insights into photostability improvements through structural modifications (Arsenyev et al., 2016).
- Catalytic Applications: Research into the catalytic oxidation of aryloximes to arylaldehydes has shown the effectiveness of ruthenium (III) chloride in facilitating these transformations, highlighting its potential in synthetic chemistry for efficient and selective oxidation processes (Manjunatha et al., 2021).
Anticancer Research
- Anticancer Activity: A study on benzyloxybenzaldehyde derivatives against HL-60 cells showed significant anticancer activity, particularly for compounds structurally related to 2-(benzyloxy)-3-methoxybenzaldehyde. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their therapeutic potential (Lin et al., 2005).
Materials Science
- Photocatalytic Applications: The selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on titanium dioxide under visible light irradiation demonstrates the utility of such compounds in environmental applications and synthetic organic chemistry (Higashimoto et al., 2009).
Pharmaceutical Applications
- Radiosynthesis and Biodistribution: Fluorinated aldehyde-containing prosthetic groups have been developed for quantitative receptor imaging using PET. This study illustrates the use of aldehyde functionalities in designing novel imaging agents for diagnostic purposes (Glaser et al., 2008).
Crystallography
- Structural Analysis: Crystal structures of methoxybenzaldehyde oxime derivatives, including those with substituents similar to 2-(benzyloxy)-3-methoxybenzaldehyde, have been investigated to understand different conformations and hydrogen-bonding patterns, contributing to the field of molecular design and crystal engineering (Gomes et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Recent developments in oxime research have focused on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . This could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .
Properties
IUPAC Name |
(NE)-N-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-5-8-13(10-16-17)15(14)19-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPDDALWSCCFRP-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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